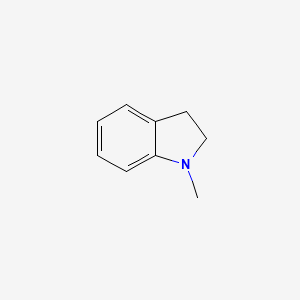

1-Methylindoline

Overview

Description

1-Methylindoline (CAS 824-21-5), with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol, is a bicyclic aromatic amine structurally characterized as 1-methyl-2,3-dihydro-1H-indole . Its IUPAC name is 1-methyl-2,3-dihydroindole, and it features a partially saturated indole core with a methyl group attached to the nitrogen atom. Key physicochemical properties include a boiling point of 223.6°C (760 mmHg), a density of 1.027 g/cm³, and a flash point of 80.9°C . Safety data highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions like avoiding ignition sources (P210) and ensuring adequate ventilation (P261) .

Preparation Methods

Catalytic Hydrogenation of 1-Methylindole

The reduction of 1-methylindole to 1-methylindoline represents a direct route to access the target compound. This method typically employs hydrogen gas in the presence of transition metal catalysts. For instance, a patent detailing the synthesis of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole demonstrated the utility of 10% palladium-on-carbon (Pd/C) under hydrogen atmospheres (0.2 MPa) for reductive transformations. While the original context involves pyrimidine functionalization, analogous conditions—room temperature, 3-hour reaction time, and methanol as solvent—could be adapted for 1-methylindole hydrogenation. Key advantages include operational simplicity and compatibility with diverse functional groups. However, challenges such as catalyst poisoning by nitrogen-containing substrates necessitate careful optimization of catalyst loading and hydrogen pressure.

N-Methylation of Indoline via Alkylation

Alternative approaches focus on the alkylation of indoline using methylating agents. A Chinese patent (CN103319396A) highlights the use of methyl carbonate as a low-toxicity methylating reagent under basic conditions. In this method, indoline dissolved in acetonitrile reacts with methyl carbonate in the presence of potassium carbonate, achieving selective N-methylation at room temperature. The protocol avoids traditional toxic reagents like methyl iodide, aligning with green chemistry priorities. Experimental data from analogous systems report yields exceeding 85%, suggesting potential efficacy for this compound synthesis. Critical parameters include solvent polarity (acetonitrile-water mixtures enhance reagent solubility) and stoichiometric control to minimize di- or tri-methylation byproducts.

Reductive Amination Strategies

Reductive amination using formaldehyde offers a one-pot route to introduce the methyl group. This approach, exemplified in the preparation of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole, involves reacting indoline with formaldehyde under hydrogenation conditions. The palladium catalyst facilitates both imine formation and subsequent reduction, streamlining the synthesis. Key variables include formaldehyde equivalence (optimal at 3:1 molar ratio relative to indoline) and solvent selection (methanol preferred for its hydrogen-bonding capacity). While this method avoids pre-functionalized starting materials, competing side reactions such as over-reduction or ring-opening require meticulous control of reaction duration and hydrogen pressure.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methodologies based on yield, scalability, and environmental impact:

Chemical Reactions Analysis

Hydrogenation/Dehydrogenation in Liquid Organic Hydrogen Carrier (LOHC) Systems

1-Methylindoline participates in reversible hydrogenation-dehydrogenation cycles for hydrogen storage. Studies show full hydrogenation produces octahydro-1-methylindoline , with a reaction enthalpy of +55.6 kJ/mol H₂ in the liquid phase at standard conditions .

Key Thermodynamic Data:

| Parameter | Value | Conditions |

|---|---|---|

| ΔH° (dehydrogenation) | +55.6 kJ/mol H₂ | Liquid phase, 298.15 K |

| Equilibrium constant (Kₑq) | 0.014–0.022 | 440–450 K |

| Gravimetric H₂ density | ~5.7 wt% | Based on molecular mass |

Comparative stability studies reveal this compound generates ~50% fewer decomposition products than non-methylated indoline under identical reaction conditions .

Structural Features of Oligomers:

-

Trimer : Three indoline units linked through C–C bonds at the 3-position .

-

Tetramer : Four indoline units forming a cyclic structure with alternating 3,3'-linkages .

This reactivity highlights the electron-rich nature of the indoline ring, favoring electrophilic attack at the 3-position.

Enzymatic Oxidation

Horseradish peroxidase catalyzes the oxidation of this compound derivatives, such as 1-methylindole-3-acetaldehyde (1-MeIAAld) , under acidic conditions (pH 4.4) .

Reaction Pathway:

-

Substrate : 1-MeIAAld

-

Product : 1-Methylindole-3-carboxaldehyde (1-MeIAld)

-

Byproducts : Unidentified oxidative degradation products (no 4-hydroxyquinoline detected) .

Kinetic Data:

| Parameter | Value |

|---|---|

| Optimal pH | 4.4 |

| Monitoring wavelength | 248 nm |

| Enzyme activity restoration | Sodium bisulfite (pH >6) |

Stability Under Reactive Conditions

This compound demonstrates enhanced stability compared to indoline:

Scientific Research Applications

1-Methylindoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methylindoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Thermodynamic Properties

The enthalpy of formation (ΔfH°) of 1-methylindoline and related compounds was evaluated using experimental measurements, G4 quantum-chemical calculations, and group contribution (GC) models (Table 1) .

Table 1. Enthalpy of Formation (ΔfH°, kJ/mol) Comparison

| Compound | Experimental ΔfH° | G4 ΔfH° | GC Model ΔfH° | Deviation (Exp vs. GC) |

|---|---|---|---|---|

| This compound | 125.6 | 122.3 | 113.2 | 11.1 |

| 1-Methylindole | 86.3 | 85.1 | 85.1 | 1.2 |

| 2-Methylindole | 87.8 | 86.7 | 86.7 | 1.1 |

| 2-Methylindoline | 129.4 | 128.2 | 128.2 | 1.2 |

This compound exhibits a significant deviation (11.1 kJ/mol) between experimental and GC model values, unlike its positional isomer 2-methylindoline and 1-methylindole, which align closely with both G4 and GC predictions . This discrepancy arises from challenges in modeling the R₃N group contribution for 1-methyl substitution on the indoline core, whereas 2-methyl derivatives fit existing parameters .

Catalytic Reactivity

In aerobic dehydrogenation reactions, this compound demonstrated distinct reactivity compared to electron-rich (e.g., 1-methyl-5-methoxyindoline) or electron-poor (e.g., 1-methyl-5-bromoindoline) derivatives. Optimal yields (70–80%) were achieved using the [Ru(phd)₃]²⁺/Bu₄NI/CH₃CN system, whereas electron-deficient substrates required alternative catalysts like [Ru(phd)₃]²⁺/Co(salophen)/MeOH .

Structural and Spectral Differences

1H NMR spectra of this compound reveal characteristic signals at δ 3.32 ppm (t, J = 8.1 Hz, 2H; CH₂ adjacent to N) and δ 2.79 ppm (s, 3H; N–CH₃) . In contrast, 2-methylindoline (CAS 6872-06-6) exhibits a higher boiling point (228–229°C) and density (1.023 g/cm³), reflecting subtle steric and electronic variations due to methyl position .

Biological Activity

1-Methylindoline is a compound of significant interest in pharmacological and biological research due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is an indole derivative that can be synthesized through various chemical reactions involving indole and methylating agents. Its structure allows for modifications that can enhance its biological activity. For instance, derivatives such as 1-methylindole-3-carboxaldehyde have been synthesized and evaluated for their antimicrobial properties .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the antibacterial effects of this compound derivatives against various pathogens. For example, compounds derived from 1-methylindole-3-carboxaldehyde showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) often lower than conventional antibiotics like ampicillin .

- Cytotoxicity : Research indicates that certain derivatives of this compound possess cytotoxic properties against cancer cell lines. A study involving thiazolylindolequinones derived from 1-methylindole showed potent inhibition of topoisomerase II, an enzyme crucial for DNA replication, suggesting potential applications in cancer therapy .

- Aryl Hydrocarbon Receptor (AhR) Modulation : this compound has been identified as a ligand for the human AhR, which plays a role in mediating the effects of environmental toxins and regulating various biological processes. Some methylindoles were found to act as agonists or antagonists of AhR, influencing the expression of cytochrome P450 enzymes involved in drug metabolism .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of nineteen derivatives of 1-methylindole-3-carboxaldehyde. The results indicated that several compounds exhibited significant antibacterial activity against multidrug-resistant strains, with MIC values ranging from 6.25 μg/ml to 12.5 μg/ml, outperforming standard antibiotics in some cases .

Cytotoxic Activity Against Cancer Cells

In another investigation, the cytotoxic effects of thiazolylindolequinones synthesized from 1-methylindole were assessed on human breast cancer cell lines. The study revealed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Data Tables

The following tables summarize the biological activities and MIC values of selected derivatives of this compound.

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| 1-Methylindole-3-carboxaldehyde | 6.25 | Antibacterial against MRSA |

| Compound A (hydrazone derivative) | 12.5 | Antibacterial against E. coli |

| Compound B | 50 | Antifungal against C. albicans |

Q & A

Q. Basic: What are the established methodologies for synthesizing 1-Methylindoline with high purity, and how can structural confirmation be rigorously validated?

Answer:

Synthesis of this compound typically involves alkylation of indoline using methylating agents like methyl iodide under inert conditions. Key steps include:

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve ≥95% purity .

- Structural Validation: Combine -/-NMR to confirm methyl group integration and chemical shifts, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular ion verification . For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities .

Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Answer:

- Chromatographic Methods: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Calibration curves must cover 0.1–100 µg/mL with R > 0.995 .

- Spectroscopic Quantification: UV-Vis spectroscopy at λ (~275 nm for indoline derivatives) with baseline correction to minimize matrix interference .

Q. Advanced: How do experimental enthalpy of formation values for this compound compare to computational group contribution models, and what adjustments are needed to resolve discrepancies?

Answer:

Experimental enthalpy data for this compound (e.g., via combustion calorimetry) often deviate from group contribution (GC) models due to steric effects at the 1-position. To address this:

- Parameter Refinement: Introduce new GC parameters for N-methyl substitution in bicyclic amines, as standard models underestimate steric strain .

- Validation: Cross-check with high-level quantum calculations (e.g., G4 thermochemical methods) to ensure chemical accuracy (±1 kcal/mol) .

Q. Advanced: What strategies are recommended for resolving contradictions between experimental and computational reactivity data for this compound derivatives?

Answer:

- Error Source Analysis: Assess experimental conditions (e.g., solvent polarity, temperature) and computational settings (basis sets, solvation models). For example, DFT/B3LYP/6-311+G(d,p) may fail to capture solvent effects in nucleophilic reactions .

- Statistical Validation: Use Bland-Altman plots to quantify systematic biases between datasets .

- Mechanistic Re-evaluation: Apply ab initio molecular dynamics (AIMD) to probe transition states not resolved in static calculations .

Q. Advanced: How should researchers design experiments to investigate the regioselectivity of this compound in electrophilic substitution reactions?

Answer:

- Competitive Reactions: React this compound with limited electrophiles (e.g., HNO, Br) under kinetic vs. thermodynamic control. Monitor product ratios via GC-MS .

- Computational Pre-screening: Use Fukui function analysis (DFT) to predict reactive sites and guide synthetic prioritization .

Q. Basic: What protocols ensure reproducibility in spectral data (NMR, IR) for this compound?

Answer:

- NMR Standardization: Calibrate spectrometers using TMS (0 ppm for ) and CDCl as solvent. Report multiplicity (J values) and integration ratios .

- IR Baseline Correction: Collect spectra in dry KBr pellets and subtract solvent background .

Q. Advanced: How can researchers address anomalies in 1H^1H1H-NMR peak splitting for this compound derivatives?

Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) to detect conformational exchange broadening (e.g., ring puckering) .

- Simulation Tools: Use MestReNova or ACD/Labs to simulate splitting patterns and assign coupling constants .

Q. Advanced: What methodologies are optimal for assessing the environmental stability of this compound under varying pH and UV exposure?

Answer:

- Degradation Kinetics: Conduct accelerated stability studies (ICH Q1A guidelines):

Q. Advanced: How can pharmacological studies on this compound integrate chemical and biological data to validate target engagement?

Answer:

- SAR Modeling: Synthesize analogs with systematic substitutions; correlate logP/pKa with in vitro IC values (e.g., COX-2 inhibition) .

- Biophysical Validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to protein targets .

Q. Basic: What are the critical components of a research proposal focusing on this compound’s applications in catalysis?

Answer:

- Objectives: Specify aims (e.g., "Evaluate this compound as a ligand in asymmetric hydrogenation") .

- Methodology: Detail catalyst synthesis, substrate scope screening (20+ alkenes), and enantiomeric excess (ee) measurement via chiral HPLC .

- Feasibility: Pilot studies showing ≥70% ee for model substrates .

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXFHJQGIIJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237064 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88475-55-2 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.